molecular formula C18H27FN2O2 B2454504 tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate CAS No. 1286263-47-5

tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate

Cat. No.: B2454504
CAS No.: 1286263-47-5
M. Wt: 322.424
InChI Key: FALFHFSGCYZAIG-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C18H27FN2O2 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 27 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 322.42 .

Scientific Research Applications

Environmental Impact and Removal Techniques

  • Environmental Pollution and Adsorption Methods : Methyl tert-butyl ether (MTBE), a compound structurally related to tert-Butyl 1-(4-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate, has been identified as a primary pollutant in water sources. Studies have highlighted the efficacy of various adsorbents, including granular activated carbon, minerals, and resins, in removing MTBE from aqueous solutions, thereby mitigating its environmental impact (Vakili et al., 2017).

  • Plasma Technology in Decomposing Pollutants : Research into the decomposition of MTBE using radio frequency (RF) plasma reactors has shown promising results. The introduction of hydrogen in the plasma environment significantly enhanced the decomposition efficiency, converting MTBE into simpler hydrocarbons like methane, ethylene, and acetylene (Hsieh et al., 2011).

Applications in Synthesis and Chemical Analysis

  • Role in Asymmetric Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, have been widely recognized for their role in the stereoselective synthesis of amines and their derivatives. This compound has been instrumental in the asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, and azetidines, which are common structural motifs in natural products and therapeutics (Philip et al., 2020).

  • Advancements in Synthetic Routes : The compound tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, structurally related to this compound, has been identified as a crucial intermediate in the synthesis of vandetanib. Analyzing different synthetic routes has led to more efficient, high-yield processes suitable for industrial-scale production (Mi, 2015).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, rinse cautiously with water for several minutes . In case of accidental ingestion, rinse mouth and seek medical attention . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Properties

IUPAC Name

tert-butyl N-[1-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-13-11-15(19)6-5-14(13)12-21-9-7-16(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,16H,7-10,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALFHFSGCYZAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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